Cas no 845823-08-7 (2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one)

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one structure
845823-08-7 structure
Product Name:2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
CAS No:845823-08-7
MF:C11H11F3O2
MW:232.199054002762
MDL:MFCD06201803
CID:2624719
PubChem ID:2758579
Update Time:2025-04-21

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one
    • 845823-08-7
    • SCHEMBL14307708
    • AB23104
    • 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone
    • TUZULLSDLGAQMV-UHFFFAOYSA-N
    • EN300-1933188
    • 3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
    • 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethanone
    • AKOS017560051
    • 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone
    • DTXSID10374401
    • MDL: MFCD06201803
    • Inchi: 1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3
    • InChI Key: TUZULLSDLGAQMV-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=C(C)C(=C(C)C=1)OC)=O)(F)F

Computed Properties

  • Exact Mass: 232.07111408Da
  • Monoisotopic Mass: 232.07111408Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Security Information

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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845823-08-7 97%
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Fluorochem
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Chemenu
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Enamine
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Enamine
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Enamine
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Enamine
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